molecular formula C7H13NO3 B190721 calystegine A3 CAS No. 131580-36-4

calystegine A3

Cat. No. B190721
CAS RN: 131580-36-4
M. Wt: 159.18 g/mol
InChI Key: XOCBOVUINUHZJA-MVIOUDGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calystegine A3 is a natural product found in a number of plant species such as sprouts and tubers of potatoes . It is used in the treatment of type 2 diabetes . It is a type of alkaloid and can be isolated from Calystegia sepium .


Synthesis Analysis

The synthesis of Calystegine A3 has been described from D-glucose . The key step employs a zinc-mediated tandem reaction where a benzyl-protected methyl 6-iodo glucoside is fragmented to give an unsaturated aldehyde, which is then transformed into the corresponding benzylimine and allylated in the same pot .


Molecular Structure Analysis

Calystegine A3 has a molecular formula of C7H13NO3 . Its average mass is 159.183 Da and its monoisotopic mass is 159.089539 Da .


Chemical Reactions Analysis

Calystegine A3 is known to bind to β-glucocerebrosidase . The binding orientations of calystegines are changed by the configuration of the hydroxyl groups on the nor-tropane ring .


Physical And Chemical Properties Analysis

Calystegine A3 has a density of 1.5±0.1 g/cm3 . Its boiling point is 296.9±40.0 °C at 760 mmHg . It has a molar refractivity of 38.4±0.3 cm3 . It has 4 H bond acceptors and 4 H bond donors .

Scientific Research Applications

Inhibition of Glycosidases

Calystegines are known to be potent inhibitors of glycosidases, enzymes that play a crucial role in various biological processes. Calystegine A3, in particular, may serve as a competitive inhibitor for certain glycosidases, which could be beneficial in studying enzyme kinetics and mechanisms .

Therapeutic Potential in Metabolic Disorders

Research suggests that calystegines might improve metabolic activity in human cells under hyperglycemic conditions. This indicates potential therapeutic applications for calystegine A3 in managing oxidative stress and inflammation related to metabolic disorders .

Mitochondrial Function Enhancement

Calystegines have been shown to enhance mitochondrial activity, which is vital for cellular health. Calystegine A3 could be used to study the effects of nortropane alkaloids on mitochondrial machinery and their role in cellular metabolism .

Biosynthesis Studies

Studies involving calystegine A3 can provide insights into the biosynthesis pathways of tropane alkaloids. This can lead to a better understanding of the metabolic engineering of these compounds for pharmaceutical applications .

Food Safety and Toxicology

Calystegines, including A3, are found in foods from the Solanaceae family. Research into their toxicity levels and effects on human health is crucial for food safety regulations .

CRISPR/Cas9 Gene Editing Applications

The CRISPR/Cas9 system has been used to disrupt genes involved in the biosynthesis of tropane alkaloids, including calystegines. Calystegine A3 could be a subject of study in genetic engineering research to modify or control the production of these compounds .

Safety and Hazards

The safety data sheet for Calystegine A3 can be found on various online platforms . It is recommended to handle this compound with care and use it only for research purposes .

properties

IUPAC Name

(1R,2S,3R,5R)-8-azabicyclo[3.2.1]octane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-5-3-4-1-2-7(11,8-4)6(5)10/h4-6,8-11H,1-3H2/t4-,5-,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCBOVUINUHZJA-MVIOUDGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C(C(CC1N2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@H]([C@@H](C[C@@H]1N2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

calystegine A3

CAS RN

131580-36-4
Record name Calystegine A3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131580-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calystegine A3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131580364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
calystegine A3
Reactant of Route 2
Reactant of Route 2
calystegine A3
Reactant of Route 3
calystegine A3
Reactant of Route 4
calystegine A3
Reactant of Route 5
calystegine A3
Reactant of Route 6
calystegine A3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.